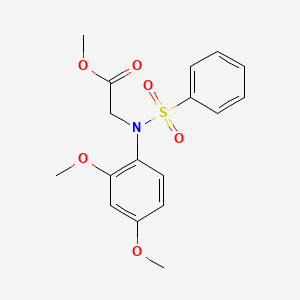

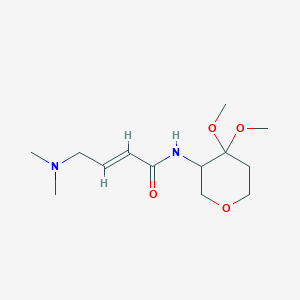

Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway, which is a potential target for cancer therapy . The compound's structure suggests it contains a glycinate moiety, which is a derivative of glycine, and is modified with methoxy and phenylsulfonyl groups.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-acyl-2-(dimethoxyphosphoryl)glycinates, which share a similar backbone to the compound , can be synthesized from N-acyl-2-triphenylphosphonioglycinate tetrafluoroborates using trimethylphosphite and methyltriphenylphosphonium iodide . Additionally, the synthesis of methyl-p-tolysulfonyl-glycine has been described, which involves the reaction of p-tolysulfonyl-glycine with methanol in the presence of a rare earth ion . These methods may provide insights into potential synthetic routes for "Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate."

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray diffraction analysis. For example, the crystal structure of methyl-p-tolysulfonyl-glycine shows that the molecule exists in a "V" model, with two molecules forming a dimer through classical hydrogen bonding . Similarly, the crystal structures of methyl and ethyl N-(2,3-dimethoxybenzyl)-N-(p-toluenesulfonyl)-2-phenylglycinates have been analyzed, revealing that the presence of different alkyl ester groups does not significantly affect the geometry of the molecules . These findings can be extrapolated to hypothesize about the molecular structure of "Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate."

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, the methoxy groups could be involved in permethylation reactions, as seen in the rapid permethylation of complex carbohydrates catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide . The sulfonyl group could also participate in reactions, such as the formation of sulfonamides, which are important in the structure-activity relationship studies of certain HIF-1 pathway inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate" can be inferred from related compounds. For example, poor water solubility is a characteristic of some arylsulfonamide analogs, which necessitates the use of specific formulations for their delivery in biological systems . The solubility and stability of the compound in various solvents, as well as its reactivity, would be critical parameters for its application in medicinal chemistry and other fields.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

- Synthesis of Tetrahydroisoquinolines : It's used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines, a key intermediate in synthesizing N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinoline through reduction and acid-promoted cyclization (Kommidi, Balasubramaniam, & Aidhen, 2010).

Environmental Chemistry

- Behavior in Sewage Treatment : Its behavior in a municipal sewage treatment plant was studied, indicating that it forms N-(phenylsulfonyl)-sarcosine by microbial methylation (Krause & Schöler, 2000).

Analytical Chemistry

- Probe for Calcium Ion Capturing : Derivatives like dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide have been used as probes for detecting calcium ions in natural samples (Hussain, Asiri, & Rahman, 2020).

Materials Science

- Polymer Synthesis : In the synthesis of poly(sulfonium cation), an alkylating agent for various organic compounds, contributing to the production of poly(phenylene sulfide) (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).

Organic Chemistry

- Synthesis of Heterocyclic Systems : Used in the synthesis of various fused heterocyclic systems like derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones (Selič & Stanovnik, 1997).

- Extended Oxazoles Synthesis : Plays a role in the synthesis of extended oxazoles, providing a scaffold for synthetic elaboration at the 2-methylene position (Patil & Luzzio, 2016).

Polymer Chemistry

- Anion Exchange Polymer Electrolytes : It's utilized in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

Photochemistry

- Singlet Oxygen Photooxidation : Its derivatives like 2-methyl-3-phenylsulfonyl-2-butene are studied for their photooxidation reactions with singlet oxygen (Stensaas, McCarty, Touchette, & Brock, 2006).

Propiedades

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-22-13-9-10-15(16(11-13)23-2)18(12-17(19)24-3)25(20,21)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUOEIWTYZDEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)

![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2509059.png)

![(Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-2-propenoic acid](/img/structure/B2509063.png)

![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)

![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)

![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)